molecular formula C6H9ClO B2787977 1-Chlorocyclopentane-1-carbaldehyde CAS No. 1502681-27-7

1-Chlorocyclopentane-1-carbaldehyde

Cat. No.: B2787977
CAS No.: 1502681-27-7
M. Wt: 132.59
InChI Key: CQFWVSZEFFQGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chlorocyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a chlorine atom and a formyl group (aldehyde) at the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorocyclopentane-1-carbaldehyde can be synthesized through several methods:

  • Halogenation and Formylation: Starting with cyclopentane, chlorination can be performed using chlorine gas in the presence of a suitable catalyst (e.g., iron(III) chloride) to introduce the chlorine atom. Subsequently, the chlorinated cyclopentane can undergo formylation using reagents like formyl chloride or the Gattermann-Koch reaction.

  • Direct Formylation: Another approach involves the direct formylation of cyclopentene using reagents like formic acid and sulfuric acid, followed by chlorination to introduce the chlorine atom.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for efficient and scalable synthesis. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

1-Chlorocyclopentane-1-carbaldehyde undergoes several types of reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with aqueous sodium hydroxide can replace the chlorine with a hydroxyl group, forming cyclopentanol.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, heat

  • Reduction: NaBH₄, LiAlH₄, methanol

  • Substitution: NaOH, aqueous solution, heat

Major Products Formed:

  • Carboxylic acids from oxidation

  • Primary alcohols from reduction

  • Cyclopentanol from substitution

Scientific Research Applications

1-Chlorocyclopentane-1-carbaldehyde has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-chlorocyclopentane-1-carbaldehyde exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

1-Chlorocyclopentane-1-carbaldehyde is similar to other cycloalkane derivatives with different substituents. Some similar compounds include:

  • Cyclopentanone

  • Cyclopentanol

  • 1,3-Cyclopentadiene-1-carbaldehyde

Uniqueness: this compound is unique due to the presence of both a chlorine atom and an aldehyde group on the same carbon atom, which influences its reactivity and applications.

Properties

IUPAC Name

1-chlorocyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFWVSZEFFQGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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